3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester
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Overview
Description
3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester is an organic compound with the molecular formula C15H11F3O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a trifluoromethyl group and a carboxylic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 3-Trifluoromethylbiphenyl-4-carboxylic acid
Reduction: 3-Trifluoromethylbiphenyl-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of inhibitors for biological targets such as enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester depends on its application. In biological systems, it may act by inhibiting specific enzymes or receptors. For example, as an inhibitor of glutamate transporter EAAT-2, it can modulate the transport of glutamate across cell membranes, affecting neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzoic acid: Similar structure but lacks the biphenyl core.
3-Trifluoromethylbiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
4-Trifluoromethylbiphenyl: Lacks the carboxylic acid or ester group.
Uniqueness
3-Trifluoromethylbiphenyl-4-carboxylic acid methyl ester is unique due to the presence of both the trifluoromethyl and ester functionalities on a biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-phenyl-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)12-8-7-11(9-13(12)15(16,17)18)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMBUKHXBQMVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957207-59-9 |
Source
|
Record name | Methyl 3-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957207-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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